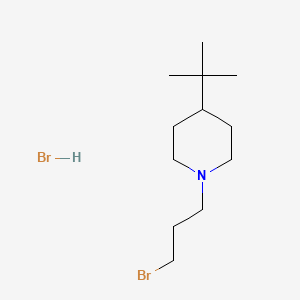

1-(3-Bromopropyl)-4-tert-butylpiperidine hydrobromide

Description

Properties

Molecular Formula |

C12H25Br2N |

|---|---|

Molecular Weight |

343.14 g/mol |

IUPAC Name |

1-(3-bromopropyl)-4-tert-butylpiperidine;hydrobromide |

InChI |

InChI=1S/C12H24BrN.BrH/c1-12(2,3)11-5-9-14(10-6-11)8-4-7-13;/h11H,4-10H2,1-3H3;1H |

InChI Key |

AOUBEBVYHABHHP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCN(CC1)CCCBr.Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-tert-butylpiperidine Core

The 4-tert-butylpiperidine scaffold is typically prepared by:

- Starting from piperidine or substituted piperidines.

- Introducing the tert-butyl group at the 4-position via nucleophilic substitution or catalytic hydrogenation of precursors bearing tert-butyl protecting groups.

- Protection strategies such as tert-butoxycarbonyl (Boc) groups are often employed to facilitate selective reactions at other positions.

Reference: A method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine involves reacting 4-carboxypiperidine with di-tert-butyl dicarbonate under alkaline conditions to yield the tert-butoxycarbonyl-protected intermediate, which can be further functionalized.

Formation of the Hydrobromide Salt

- The free base 1-(3-bromopropyl)-4-tert-butylpiperidine is treated with hydrobromic acid (HBr) in an appropriate solvent (e.g., ethanol or ethyl acetate) to form the hydrobromide salt.

- This salt form enhances the compound's stability, crystallinity, and ease of purification.

Detailed Synthetic Route Example

Based on the synthesis of related piperidine derivatives and brominated analogs, a plausible synthetic route is as follows:

Supporting Research Findings and Data

Yield and Purity

- The tert-butoxycarbonyl protection step typically proceeds with yields above 85% and purity >98% after recrystallization.

- Alkylation with 1,3-dibromopropane achieves moderate to high yields (70-85%) depending on reaction time and temperature.

- Deprotection under acidic conditions is efficient, with minimal side products.

- Hydrobromide salt formation is quantitative with high crystallinity.

Reaction Conditions Optimization

Comparative Analysis of Related Methods

| Feature | Method A (Alkylation of Free Base) | Method B (Protected Intermediate Alkylation) |

|---|---|---|

| Starting Material | 4-tert-butylpiperidine | 1-tert-butoxycarbonyl-4-tert-butylpiperidine |

| Selectivity | Moderate, risk of over-alkylation | High, protection prevents side reactions |

| Yield | 60-75% | 75-85% |

| Purification | Difficult due to side products | Easier, due to stable intermediates |

| Overall Steps | Fewer | More, but higher control |

Summary and Recommendations

The preparation of This compound is best achieved via a multi-step synthetic route involving:

- Protection of the piperidine nitrogen to control regioselectivity.

- Nucleophilic substitution with 1,3-dibromopropane under controlled conditions.

- Acidic deprotection of the tert-butoxycarbonyl group.

- Salt formation with hydrobromic acid to yield the hydrobromide salt.

This approach ensures high purity, good yields, and manageable reaction conditions suitable for scale-up in pharmaceutical or chemical manufacturing contexts.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-4-tert-butylpiperidine hydrobromide can undergo various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine or other reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.

Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be utilized.

Major Products Formed

Nucleophilic Substitution: Products include substituted piperidines with various functional groups.

Oxidation: Products include N-oxides and other oxidized derivatives.

Reduction: Products include reduced amines and other reduced derivatives.

Scientific Research Applications

1-(3-Bromopropyl)-4-tert-butylpiperidine hydrobromide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various piperidine derivatives.

Biology: The compound can be used in the study of biological pathways and as a probe to investigate the function of specific enzymes or receptors.

Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-4-tert-butylpiperidine hydrobromide involves its interaction with specific molecular targets. The bromopropyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modulation of enzyme activity, receptor binding, or other biochemical processes. The tert-butyl group may also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares 1-(3-bromopropyl)-4-tert-butylpiperidine hydrobromide with key analogues identified in the evidence:

Key Observations:

- Heterocyclic Core Influence: The piperidine and morpholine derivatives exhibit higher steric hindrance due to their six-membered rings compared to pyrrolidine (five-membered) or linear amines.

- Solubility Trends : Pyrrolidine and linear amine analogues (e.g., 3-bromopropan-1-amine hydrobromide) show higher solubility in polar solvents due to reduced molecular weight and increased hydrogen-bonding capacity. The tert-butyl group in the target compound may lower aqueous solubility .

- Thermal Stability : The pyrrolidine analogue has a documented boiling point of 256.3°C, suggesting moderate thermal stability. The target compound’s boiling point is likely higher due to increased molecular weight and rigidity .

Biological Activity

1-(3-Bromopropyl)-4-tert-butylpiperidine hydrobromide is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is a piperidine derivative characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | Not specified |

| Molecular Formula | C12H18Br2N |

| Molecular Weight | 303.19 g/mol |

| Purity | Variable (typically >95%) |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound may modulate neurotransmission and exhibit effects on the central nervous system due to its piperidine structure, which is known for interacting with dopaminergic and serotonergic pathways.

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds often demonstrate antimicrobial properties. For instance, similar compounds have shown effectiveness against a range of bacterial strains, suggesting that this compound may also possess such activity. Specific studies on related piperidine derivatives have reported:

- Inhibition of Gram-positive and Gram-negative bacteria

- Potential antifungal effects

Neuropharmacological Effects

Studies have explored the neuropharmacological effects of piperidine derivatives, indicating that they may act as:

- Dopamine receptor antagonists , potentially useful in treating disorders like schizophrenia.

- Serotonin reuptake inhibitors , which could have implications in treating depression and anxiety disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds to this compound:

- Antiviral Activity : A study on related piperidine derivatives demonstrated antiviral properties against HIV-1 and other viruses, suggesting potential applications in antiviral drug development .

- Cytotoxicity Assessment : Research evaluating the cytotoxic effects of piperidine derivatives indicated that modifications could enhance their therapeutic index while reducing toxicity .

- Inflammation Modulation : Some studies have examined the ability of piperidine compounds to inhibit inflammatory pathways, particularly through modulation of the NLRP3 inflammasome, which is crucial in various inflammatory diseases .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(3-Bromopropyl)-4-tert-butylpiperidine hydrobromide, and how is purity validated?

Answer:

A common approach involves alkylation of 4-tert-butylpiperidine with 1,3-dibromopropane under basic conditions (e.g., K₂CO₃ in acetonitrile), followed by hydrobromide salt formation. Purity validation requires tandem techniques:

- HPLC with UV detection (λ = 210–230 nm) to assess organic impurities .

- ¹H/¹³C NMR to confirm bromopropyl chain integration and tert-butyl group presence (δ ~1.2 ppm for tert-butyl) .

- Elemental analysis (C, H, N, Br) to verify stoichiometry .

Advanced: How can computational reaction path search methods improve the synthesis efficiency of this compound?

Answer:

Quantum chemical calculations (e.g., DFT) can model transition states and intermediate stability to identify energy-efficient pathways. For example:

- Simulate alkylation steps to optimize solvent polarity and temperature.

- Use machine learning (ML) to predict side-product formation from competing SN1/SN2 mechanisms .

- Validate predictions with experimental kinetic studies (e.g., in situ IR monitoring) .

Basic: What spectroscopic and chromatographic techniques are critical for structural confirmation?

Answer:

- NMR :

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with isotopic Br patterns .

- HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) to resolve degradation products .

Advanced: What experimental strategies address contradictions in reaction yields during scale-up?

Answer:

- Process Control : Implement Design of Experiments (DoE) to test variables (e.g., mixing rate, solvent volume) and identify critical parameters .

- Reactor Design : Use microreactors for improved heat/mass transfer to reduce side reactions .

- In-line Analytics : PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Advanced: How does the tert-butyl group’s steric hindrance influence derivatization reactions (e.g., nucleophilic substitution)?

Answer:

- Steric Effects : The tert-butyl group restricts access to the piperidine nitrogen, favoring bulky electrophiles.

- Kinetic Studies : Compare reaction rates with/without tert-butyl via Hammett plots to quantify steric parameters .

- Alternative Pathways : Use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to bypass steric limitations .

Basic: What safety protocols are essential for handling brominated piperidine derivatives?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of hydrobromic acid vapors .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How can stability studies under varied conditions (pH, temperature) inform storage protocols?

Answer:

- Accelerated Stability Testing :

- Data Modeling : Apply Arrhenius equations to predict shelf-life at 25°C .

Advanced: What role does this compound play in medicinal chemistry research?

Answer:

- Intermediate Synthesis : Used to prepare dopamine receptor ligands by substituting bromide with aryl/heteroaryl groups .

- SAR Studies : Modify the bromopropyl chain length to assess impact on target binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.